molecular formula C22H18N2O6S B3447548 3-{3-[(3-Acetylphenyl)sulfamoyl]benzamido}benzoic acid

3-{3-[(3-Acetylphenyl)sulfamoyl]benzamido}benzoic acid

Cat. No.: B3447548
M. Wt: 438.5 g/mol
InChI Key: MGYJWWMJBPSBDO-UHFFFAOYSA-N
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Description

3-{3-[(3-Acetylphenyl)sulfamoyl]benzamido}benzoic acid is an organic compound with a complex structure that includes both amide and sulfonamide functional groups

Properties

IUPAC Name

3-[[3-[(3-acetylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-14(25)15-5-2-9-19(11-15)24-31(29,30)20-10-4-6-16(13-20)21(26)23-18-8-3-7-17(12-18)22(27)28/h2-13,24H,1H3,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYJWWMJBPSBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(3-Acetylphenyl)sulfamoyl]benzamido}benzoic acid typically involves a multi-step process. One common method starts with the acetylation of 3-aminophenylsulfonamide to form 3-acetylphenylsulfonamide. This intermediate is then coupled with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(3-Acetylphenyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: 3-{3-[(3-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid.

    Reduction: 3-{3-[(3-Acetylphenyl)sulfinamoyl]benzamido}benzoic acid or 3-{3-[(3-Acetylphenyl)thiol]benzamido}benzoic acid.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

3-{3-[(3-Acetylphenyl)sulfamoyl]benzamido}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-{3-[(3-Acetylphenyl)sulfamoyl]benzamido}benzoic acid is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This can lead to the inhibition of folic acid synthesis in bacteria, providing antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(3-Acetylphenyl)sulfamoyl]benzoyl}amino)benzoic acid
  • Sulfamoyl benzoic acid analogues

Uniqueness

3-{3-[(3-Acetylphenyl)sulfamoyl]benzamido}benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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